

GSK1482160: A Technical Guide to Target Validation

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Compound of Interest

Compound Name: GSK1482160

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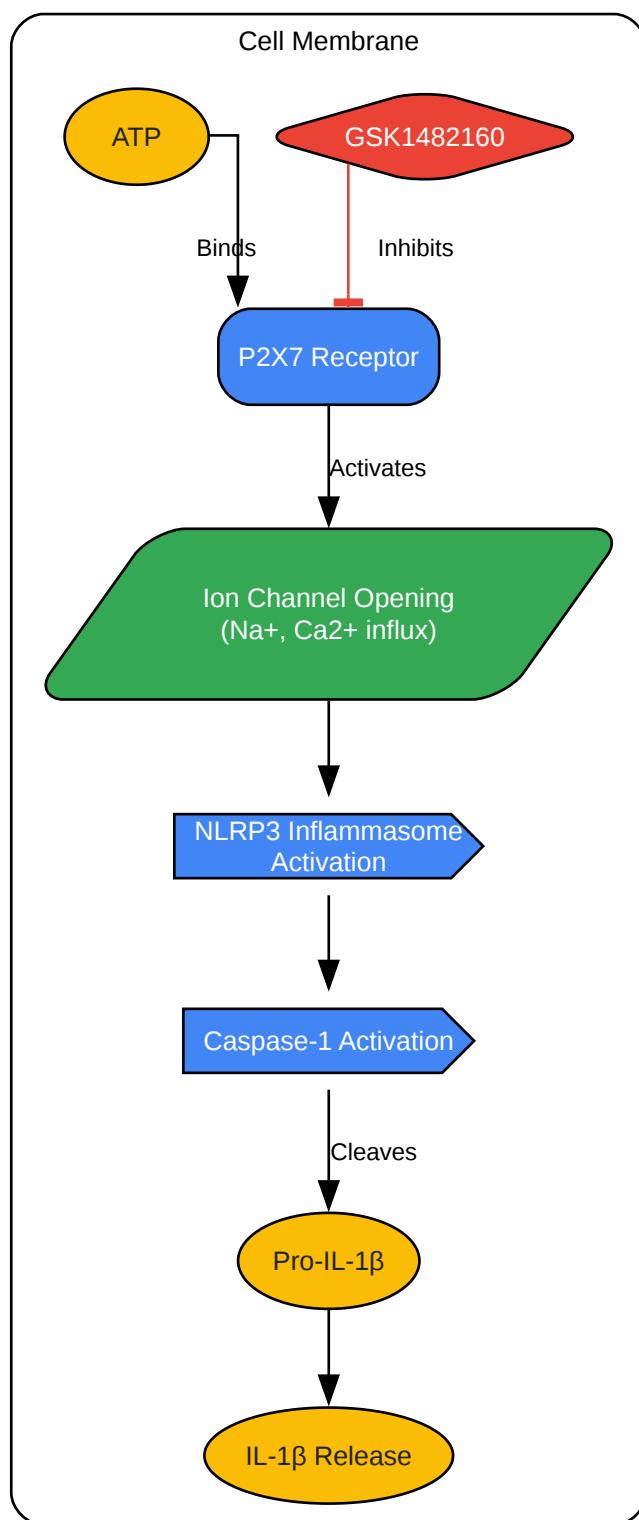
Introduction

GSK1482160 is an orally bioavailable, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel expressed on immune cells, such as macrophages, monocytes, and microglia, and is implicated in inflammatory processes.[1][3][4] Its activation triggers the release of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1] Consequently, the P2X7R is a promising therapeutic target for inflammatory conditions, including inflammatory and neuropathic pain, and neurodegenerative diseases.[1][5] **GSK1482160** was developed to investigate the therapeutic potential of P2X7R modulation. This guide provides a comprehensive overview of the target validation studies for **GSK1482160**, including its mechanism of action, preclinical efficacy, and clinical pharmacokinetic and pharmacodynamic data.

Mechanism of Action

GSK1482160 acts as a negative allosteric modulator of the P2X7R.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site.[1] By doing so, it reduces the efficacy of ATP at the P2X7R without altering its affinity, ultimately inhibiting the downstream signaling cascade that leads to the release of IL-1 β .[1][2]

Below is a diagram illustrating the proposed signaling pathway of P2X7R and the inhibitory action of **GSK1482160**.



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Caption: P2X7R signaling pathway and inhibition by **GSK1482160**.

Preclinical Target Validation

In Vitro Potency

GSK1482160 demonstrated potent inhibition of P2X7R in vitro across multiple species.

Species	Assay Type	Potency (pIC50)
Human	Functional Assay	8.5[2]
Rat	Functional Assay	6.5[2]

In Vivo Efficacy in Pain Models

GSK1482160 showed efficacy in rat models of inflammatory and neuropathic pain, comparable to standard-of-care treatments.[1]

Pain Model	Treatment	Dosage	Efficacy
Freund's Complete Adjuvant (FCA)	GSK1482160	5-50 mg/kg, p.o., twice daily for 5 days	Effective alleviation of chronic inflammatory pain, comparable to celecoxib (50 mg/kg) [2]
Induced Chronic Joint Pain (Inflammatory)			
Chronic Constriction Injury (CCI) (Neuropathic)			
20 mg/kg, p.o., twice daily for 8 days			Significant reversal of mechanical allodynia, comparable to gabapentin[1][2]

Clinical Studies: First-in-Human Trial

A single-ascending dose study was conducted in healthy human subjects to assess the pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability of **GSK1482160**.[1][6]

Pharmacokinetics

Following oral administration, **GSK1482160** exhibited the following pharmacokinetic properties:

Parameter	Value
Time to Peak Concentration (Tmax)	< 3.5 hours (fasting)[1][6]
Half-life (t _{1/2})	< 4.5 hours[1][6]
Dose Proportionality	Exposure was proportional to the dose[1][6]

Pharmacodynamics

The pharmacodynamic effect of **GSK1482160** was assessed by measuring its ability to inhibit ATP-induced IL-1 β release in an ex vivo whole blood assay.[1] A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to quantify the relationship between drug exposure and IL-1 β inhibition.[1][6] The model supported the hypothesis that **GSK1482160** reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][6]

Safety and Tolerability

GSK1482160 was generally well-tolerated in single doses up to 1g.[1] No major safety or tolerability concerns were identified, with the exception of one case of asymptomatic accelerated idioventricular rhythm at the highest dose.[1][6]

Discontinuation of Development

Despite the promising preclinical data and acceptable safety profile in the first-in-human study, the development of **GSK1482160** was discontinued.[1][6] PK/PD modeling simulations indicated that the compound could not achieve the required level of pharmacological inhibition for a full P2X7R mechanism of action (greater than 90% inhibition of IL-1 β release) while maintaining a safe therapeutic margin relative to the no-observed-adverse-effect level (NOAEL) at steady-state.[5]

[¹¹C]GSK1482160 for PET Imaging of Neuroinflammation

Despite its discontinuation as a therapeutic agent, **GSK1482160** has been successfully radiolabeled with carbon-11 (¹¹C)**GSK1482160**) and utilized as a positron emission

tomography (PET) tracer for imaging P2X7R expression, a biomarker for neuroinflammation.[3][7][8]

Binding Affinity

[11C]GSK1482160 exhibits high affinity for the human P2X7R.

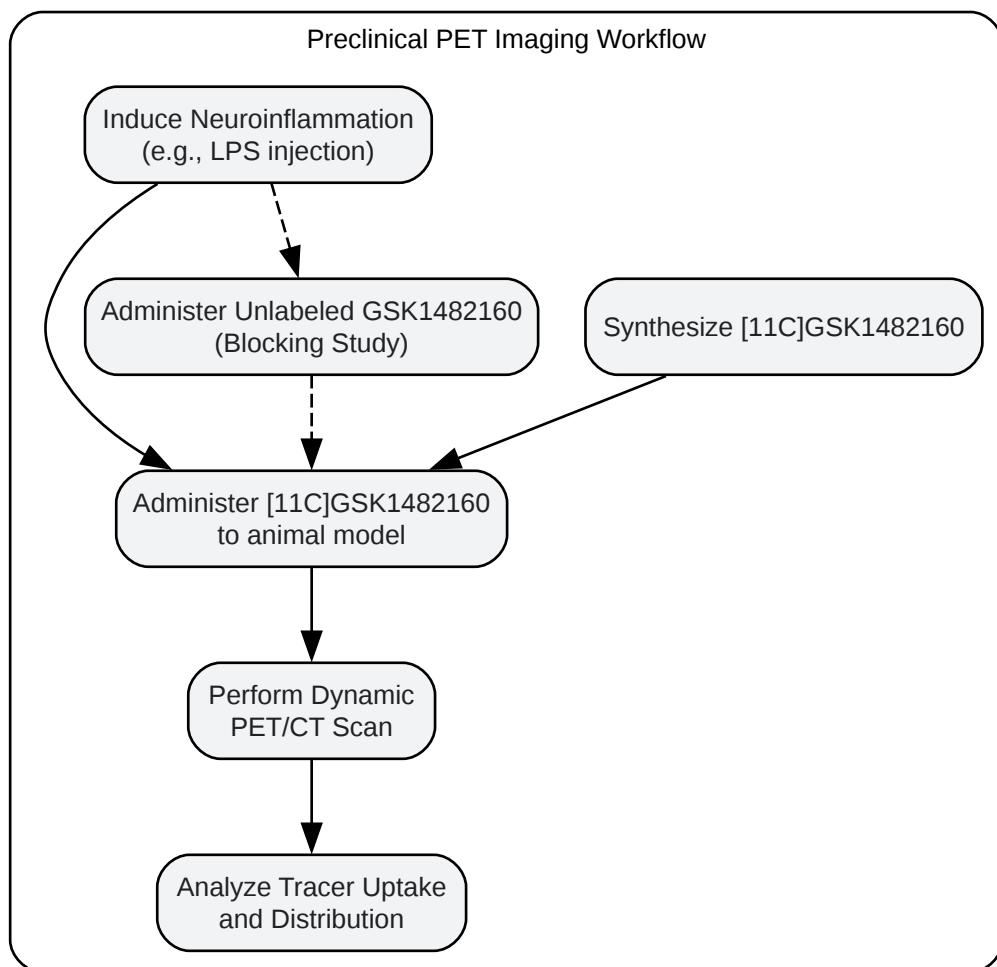
Parameter	Value	Cell Line
Kd	1.15 ± 0.12 nM[7][9]	HEK293-hP2X7R membranes[7][10]
Bmax	3.03 ± 0.10 pmol/mg	HEK293-hP2X7R membranes[7][10]
kon	0.2312 ± 0.01542 min-1·nM-1	HEK293-hP2X7R cells[7][10]
koff	0.2547 ± 0.0155 min-1	HEK293-hP2X7R cells[7][10]
Ki	2.63 ± 0.6 nM	HEK293-hP2X7R living cells[4][11][12]
Kd	5.09 ± 0.98 nM	HEK293-hP2X7R living cells[4][11][12]

Preclinical PET Imaging Studies

In vivo studies in animal models of neuroinflammation have demonstrated the utility of [11C]GSK1482160 for detecting increased P2X7R expression.

- LPS-Induced Neuroinflammation in Mice: Following lipopolysaccharide (LPS) administration, a 3.2-fold increase in [11C]GSK1482160 uptake was observed in the brain, which was blocked by an excess of unlabeled GSK1482160.[3][7]
- Experimental Autoimmune Encephalomyelitis (EAE) Rat Model: Tracer uptake in the lumbar spinal cord correlated with disease severity, P2X7R positive cell counts, and activated microglia numbers.[4][11]

The following diagram illustrates a typical experimental workflow for preclinical PET imaging with [11C]GSK1482160.



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